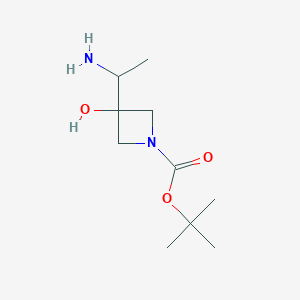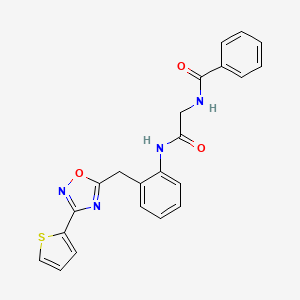
ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
The synthesis of ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of piperazine with thiophene derivatives under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene moiety may also play a role in its biological activity by interacting with different molecular pathways .
Comparación Con Compuestos Similares
ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate can be compared with other piperazine and thiophene derivatives:
Thiophene derivatives: These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Piperazine derivatives: These are commonly used in drug development due to their favorable pharmacokinetic properties.
Some similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, which have shown various biological activities .
Propiedades
IUPAC Name |
ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-23-16(21)19-9-7-18(8-10-19)15(20)17(5-11-22-12-6-17)14-4-3-13-24-14/h3-4,13H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYVXLLCCHRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)



![4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2870907.png)



![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2870914.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2870917.png)

